molecular formula C8H18N2O B13215279 (3R)-3-(Dimethylamino)-N,N-dimethylbutanamide

(3R)-3-(Dimethylamino)-N,N-dimethylbutanamide

Cat. No.: B13215279
M. Wt: 158.24 g/mol
InChI Key: HFEJDORPCWHHEE-SSDOTTSWSA-N
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Description

(3R)-3-(Dimethylamino)-N,N-dimethylbutanamide is an organic compound with a unique structure that includes a dimethylamino group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(Dimethylamino)-N,N-dimethylbutanamide typically involves the reaction of a suitable precursor with dimethylamine. One common method involves the use of a Grignard reagent, which reacts with a carbonyl compound to form the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(Dimethylamino)-N,N-dimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

(3R)-3-(Dimethylamino)-N,N-dimethylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-(Dimethylamino)-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-(Dimethylamino)-N,N-dimethylbutanamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(3R)-3-(dimethylamino)-N,N-dimethylbutanamide

InChI

InChI=1S/C8H18N2O/c1-7(9(2)3)6-8(11)10(4)5/h7H,6H2,1-5H3/t7-/m1/s1

InChI Key

HFEJDORPCWHHEE-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC(=O)N(C)C)N(C)C

Canonical SMILES

CC(CC(=O)N(C)C)N(C)C

Origin of Product

United States

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